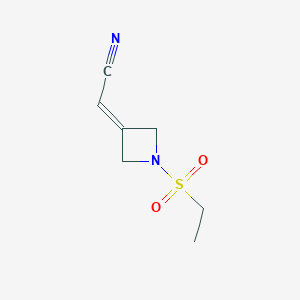

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Beschreibung

Systematic IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, which provides a systematic description of the molecular structure based on established naming conventions. The nomenclature follows the standard approach of identifying the parent heterocyclic structure (azetidine), followed by the substituents and their positions. The azetidine ring serves as the core structural framework, which is a four-membered saturated heterocycle containing one nitrogen atom positioned at the 1-position of the ring system.

The structural descriptors reveal several key molecular features that define the compound's identity. The ethylsulfonyl substituent is attached to the nitrogen atom at position 1 of the azetidine ring, creating an N-ethylsulfonyl functional group that significantly influences the compound's chemical properties. The ylidene linkage at position 3 of the azetidine ring creates a double bond connection to the acetonitrile moiety, establishing the complete molecular framework. This systematic nomenclature ensures unambiguous identification of the compound across scientific literature and regulatory databases.

Alternative representations of the IUPAC name include variations in punctuation and spacing, such as "2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile" and "2-[1-(Ethylsulfonyl)azetidin-3-ylidene]acetonitrile". These variations maintain the same structural meaning while accommodating different formatting conventions used in various chemical databases. The InChI (International Chemical Identifier) code provides an additional systematic representation: 1S/C7H10N2O2S/c1-2-12(10,11)9-5-7(6-9)3-4-8/h3H,2,5-6H2,1H3. The corresponding InChI Key is HQUIOHSYUKWGOM-UHFFFAOYSA-N, which serves as a unique identifier for the compound in computational chemistry applications.

CAS Registry Number and EC Number Validation

The Chemical Abstracts Service registry number for this compound is definitively established as 1187595-85-2, which appears consistently across multiple authoritative chemical databases and suppliers. This CAS number was first assigned when the compound was registered in the Chemical Abstracts Service database, and its consistency across numerous sources confirms its validity and widespread acceptance in the chemical community. The CAS registry system provides a unique numerical identifier that facilitates accurate chemical substance identification regardless of nomenclature variations or language differences.

The European Community number presents some variability in the available literature and databases. While some sources indicate an EC number of 691-838-1, other authoritative sources list this field as not available or use alternative designations. This discrepancy suggests that the compound may not have complete European regulatory registration or that different sources are using preliminary or provisional numbering systems. The DSSTox Substance Identifier is reported as DTXSID801221980, providing an additional regulatory identifier used in environmental and toxicological databases.

The MDL number MFCD22987586 appears consistently across multiple chemical suppliers and databases, confirming its standardized use in commercial chemical catalogs. This identifier is particularly important for procurement and inventory management in research and pharmaceutical development contexts. The validation of these multiple registry numbers across diverse sources demonstrates the compound's established presence in chemical commerce and research applications.

Synonymous Representations Across Chemical Databases

Chemical databases employ various synonymous representations for this compound, reflecting different naming conventions and formatting preferences across scientific and commercial platforms. A comprehensive analysis reveals at least fifteen documented synonyms that maintain chemical accuracy while adapting to specific database requirements. These variations primarily involve differences in punctuation, bracketing conventions, and the ordering of substituent descriptions.

| Database Source | Synonym Representation | Formatting Convention |

|---|---|---|

| PubChem | This compound | Standard parenthetical notation |

| Chemical suppliers | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | Square bracket notation |

| Research catalogs | [1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile | Simplified bracket format |

| Commercial vendors | 2-[1-(ethanesulfonyl)azetidin-3-ylidene]acetonitrile | Alternative sulfonyl naming |

The most frequently encountered synonyms include variations such as "2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile" and "[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile". Some databases employ the alternative term "ethanesulfonyl" instead of "ethylsulfonyl," which represents the same chemical group but follows different naming traditions. Commercial chemical suppliers often use simplified versions like "Baricitinib intermediate 2" or "Baricitinib Impurity ZY1," reflecting the compound's role in pharmaceutical synthesis.

The SMILES (Simplified Molecular Input Line Entry System) notation provides a standardized string representation: N#CC=C1CN(S(=O)(CC)=O)C1, which accurately describes the molecular connectivity and can be interpreted consistently across computational chemistry platforms. This notation system eliminates ambiguity in structural representation and facilitates automated database searches and molecular modeling applications.

Molecular Formula and Weight Analysis

The molecular formula C7H10N2O2S provides fundamental information about the atomic composition of this compound, indicating the presence of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This formula is consistently reported across all major chemical databases and suppliers, confirming its accuracy and widespread acceptance. The molecular formula reveals the compound's relatively compact structure while highlighting the presence of multiple heteroatoms that contribute to its chemical functionality.

The molecular weight is precisely determined as 186.23 grams per mole, representing the sum of all atomic masses within the molecular structure. This molecular weight places the compound in the low molecular weight range typical of pharmaceutical intermediates, facilitating its use in synthetic chemistry applications. The molecular weight calculation accounts for the standard atomic masses of carbon (12.01), hydrogen (1.008), nitrogen (14.007), oxygen (15.999), and sulfur (32.06), providing an accurate mass determination for analytical and preparative purposes.

| Atomic Component | Count | Atomic Mass | Contribution to Molecular Weight |

|---|---|---|---|

| Carbon (C) | 7 | 12.01 | 84.07 |

| Hydrogen (H) | 10 | 1.008 | 10.08 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Sulfur (S) | 1 | 32.06 | 32.06 |

| Total | 22 | - | 186.222 |

The molecular formula analysis reveals interesting structural characteristics, including a relatively high heteroatom content (22.7% of total atoms) and the presence of multiple functional groups within a compact molecular framework. The nitrogen-to-carbon ratio of 2:7 indicates significant nitrogen functionality, consistent with the presence of both the azetidine ring nitrogen and the nitrile group. The inclusion of sulfur and oxygen atoms reflects the ethylsulfonyl substituent, which contributes approximately 17.2% of the total molecular weight. This composition analysis supports the compound's classification as a functionalized heterocyclic intermediate with multiple reactive sites available for further chemical transformation.

Eigenschaften

IUPAC Name |

2-(1-ethylsulfonylazetidin-3-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-12(10,11)9-5-7(6-9)3-4-8/h3H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUIOHSYUKWGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(=CC#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801221980 | |

| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187595-85-2 | |

| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187595-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

The primary target of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is the Janus kinase (JAK) 1 and 2 . These kinases play a crucial role in the signaling pathways of a variety of cytokines and growth factors, which are essential for cell growth, differentiation, and immune function.

Mode of Action

This compound acts as an inhibitor of JAK 1 and 2. By binding to these kinases, it prevents them from phosphorylating and activating signal transducers and activators of transcription (STATs), which are responsible for regulating gene expression. This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes.

Biochemical Pathways

The compound primarily affects the JAK-STAT signaling pathway . This pathway is involved in many biological processes, including cell growth, differentiation, apoptosis, and immune response. By inhibiting JAK 1 and 2, the compound disrupts this pathway, potentially leading to downstream effects such as reduced inflammation and immune response.

Pharmacokinetics

The compound is slightly soluble in dmso and methanol, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Biologische Aktivität

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a compound with the CAS number 1187595-85-2, is primarily recognized as an intermediate in the synthesis of Baricitinib, a selective inhibitor of Janus kinase (JAK) enzymes. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis.

- Molecular Formula : CHNOS

- Molecular Weight : 186.23 g/mol

- Melting Point : 67-69 °C

- Boiling Point : Approximately 360.8 °C (predicted)

- Density : 1.33 g/cm³

Baricitinib, which incorporates the this compound moiety, acts as a reversible inhibitor of JAK1 and JAK2. These enzymes play a crucial role in the signaling pathways of various cytokines involved in inflammatory processes. By inhibiting these pathways, Baricitinib can reduce inflammation and alleviate symptoms associated with autoimmune diseases.

Anti-inflammatory Effects

Research indicates that Baricitinib effectively inhibits the intracellular signaling of inflammatory cytokines such as IL-6 and IL-23, which are pivotal in the pathogenesis of rheumatoid arthritis. The compound's ability to modulate immune responses has led to its approval for treating moderate to severe rheumatoid arthritis in patients who have had inadequate responses to other therapies .

Clinical Studies

Several clinical trials have assessed the efficacy and safety of Baricitinib:

- In a phase III trial, Baricitinib demonstrated significant improvements in American College of Rheumatology (ACR) response criteria compared to placebo .

- The drug was also evaluated for its potential use in treating COVID-19 due to its immunomodulatory properties, showing promise in reducing inflammation associated with severe cases .

Synthesis and Production

The synthesis of this compound has been optimized for industrial applications. A green synthesis method has been developed that utilizes commercially available starting materials and minimizes environmental impact. This method involves:

- Treating azetidine-3-ol hydrochloride with ethanesulfonyl chloride.

- Conducting the reaction in a biphasic solution at room temperature.

- Extracting the product using organic solvents like toluene .

Data Table: Summary of Biological Activity

| Property | Details |

|---|---|

| CAS Number | 1187595-85-2 |

| Molecular Formula | CHNOS |

| Molecular Weight | 186.23 g/mol |

| Primary Use | Intermediate for Baricitinib synthesis |

| Mechanism of Action | JAK1/JAK2 inhibition |

| Therapeutic Applications | Treatment of rheumatoid arthritis and COVID-19 |

| Clinical Trial Status | Approved in EU and Japan for rheumatoid arthritis |

Case Studies

- Rheumatoid Arthritis Treatment : A study published in The New England Journal of Medicine highlighted that patients receiving Baricitinib showed significant reductions in disease activity scores compared to those receiving placebo, further validating the biological activity of its precursor compound .

- COVID-19 Research : In a clinical trial assessing repurposed small-molecule drugs for COVID-19 treatment, Baricitinib was noted for its ability to reduce inflammatory markers and improve clinical outcomes in hospitalized patients .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

- The primary application of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is as an intermediate in the synthesis of Baricitinib, a selective inhibitor of Janus kinase (JAK) enzymes JAK1 and JAK2. This inhibition is crucial for treating autoimmune diseases such as rheumatoid arthritis by modulating the immune response .

2. Synthetic Pathways

- The synthesis of this compound involves treating azetidine-3-ol hydrochloride with ethanesulfonyl chloride in a biphasic solution, typically utilizing tetrahydrofuran (THF) and an aqueous basic solution. The reaction conditions are maintained at room temperature to optimize yield and purity .

Research Findings

Case Studies and Synthetic Research

- A study demonstrated the efficacy of Baricitinib in clinical trials for rheumatoid arthritis, highlighting the importance of its intermediates like this compound in developing effective treatments .

- Additional research has focused on optimizing synthetic routes to enhance yield and reduce production costs, which directly impacts the availability of Baricitinib for therapeutic use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

tert-Butyl 3-(Cyanomethylene)azetidine-1-carboxylate

- Molecular Formula : C₁₀H₁₄N₂O₂

- Molecular Weight : 194.23 g/mol

- Role : A precursor to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. The tert-butyloxycarbonyl (Boc) group acts as a protecting group, later replaced by ethylsulfonyl during synthesis .

- Synthesis : Prepared via Horner–Emmons reaction, followed by Boc deprotection under acidic conditions .

- Key Difference : The Boc group reduces reactivity compared to the ethylsulfonyl group, necessitating additional steps for functionalization .

2-[1-(1-(3-Fluoro-2-(Trifluoromethyl)Isonicotinoyl)Piperidin-4-yl)Azetidin-3-ylidene]Acetonitrile

- Molecular Formula : C₁₇H₁₅F₄N₅O

- Role : Intermediate in advanced JAK inhibitors with enhanced selectivity .

- Key Difference: Incorporates a piperidine-isonicotinoyl moiety and fluorinated groups, increasing steric bulk and metabolic stability compared to the simpler ethylsulfonyl derivative .

Baricitinib Impurities (e.g., BHM Impurity)

- Structure : Derivatives of this compound with additional pyrrolo-pyrimidine substituents .

- Role : By-products formed during Baricitinib synthesis, requiring stringent purification .

- Key Difference : Larger molecular weight (e.g., 401.5 g/mol for one impurity) and complex heterocyclic systems .

Research Findings and Advancements

Green Synthesis : Microchannel reactors and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-catalyzed reactions reduce reaction times (12–18 hours vs. 24+ hours) and improve yields (>90%) for this compound .

Scalability: The ethylsulfonyl derivative’s synthesis is now feasible at multi-kilogram scales, addressing industrial demand for Baricitinib .

Regulatory Compliance : Impurity profiling (e.g., BHM) ensures compliance with ICH guidelines, highlighting the compound’s role in quality control .

Vorbereitungsmethoden

Green and Facile Synthesis Using Microchannel Reactor Technology

A notable recent advancement is the green and cost-effective synthesis developed for industrial scale-up, employing a microchannel reactor system to facilitate the oxidation step under mild conditions. The process starts from commercially available benzylamine and involves:

- Conversion of benzylamine to an intermediate via Hinsberg reaction.

- Oxidation using N-hydroxyphthalimide and cobalt acetate as catalysts in a microchannel reactor.

- Wittig-type or Horner–Wadsworth–Emmons (HWE) reaction to form the cyanoalkene moiety.

This method is highlighted for its environmental friendliness, low cost, and suitability for large-scale production, yielding the target intermediate with high purity and efficiency.

Synthesis via 3-(Cyanomethylene)azetidine Hydrochloride and Ethanesulfonyl Chloride

Another industrially relevant method involves:

- Starting from 3-(cyanomethylene)azetidine hydrochloride.

- Reaction with ethane sulfonyl chloride in the presence of a base such as N,N-diisopropylethylamine in acetonitrile at low temperatures (0–10 °C).

- Stirring at room temperature (20–25 °C) for extended periods (approximately 16 hours).

- Workup involving solvent removal, extraction, and purification to isolate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

This process is documented in patent literature and is valued for its straightforwardness and scalability.

Horner–Wadsworth–Emmons Reaction Route

This classic synthetic approach involves:

- Conversion of tert-butyl 3-oxoazetidine-1-carboxylate to this compound via the Horner–Emmons reaction.

- Subsequent deprotection of the N-Boc group.

- Final sulfonamidation to introduce the ethylsulfonyl group.

This route offers a relatively high overall yield (~49%) and has been optimized for industrial applications, combining efficiency with cost-effectiveness.

Related Synthetic Steps and Variations

- Use of 1-amino-3-chloropropan-2-ol hydrochloride as a starting material, which is converted to N-(3-chloro-2-hydroxypropyl)ethanesulfonamide, then cyclized to 1-(ethylsulfonyl)azetidin-3-ol, and finally transformed to the target intermediate.

- Oxidation steps employing N-hydroxyphthalimide and cobalt acetate catalysts in microreactors to improve reaction control and environmental impact.

- Aldol condensation and Hinsberg reactions as part of the synthetic sequence in some patented routes.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The green synthesis using microchannel reactors reduces hazardous waste and improves reaction efficiency by enhancing mass and heat transfer during oxidation.

- The sulfonamidation step with ethane sulfonyl chloride is typically performed under mild base conditions to avoid side reactions and decomposition.

- The Horner–Wadsworth–Emmons reaction is a reliable method to install the cyanoalkene moiety, and subsequent deprotection and sulfonamidation steps are well-established in literature.

- Purification techniques include solvent extraction, crystallization, and flash chromatography depending on the scale and process requirements.

- Spectroscopic characterization (IR, MS, 1H NMR, 13C NMR) confirms the structure and purity of the intermediate in all methods.

Q & A

Basic: What are the established synthetic routes for 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, and what are their methodological limitations?

Answer:

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A common route involves alkylation of azetidine derivatives with ethylsulfonyl groups followed by cyanomethylation. However, traditional methods suffer from low yields (e.g., <50%) due to competing side reactions and the use of hazardous reagents like chlorinated solvents . Recent studies emphasize the need for greener alternatives, such as aqueous-phase catalysis or solvent-free conditions, to reduce mixed salt wastewater and improve scalability .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- X-ray crystallography is essential for resolving its stereochemistry and confirming the azetidin-3-ylidene moiety. For example, single-crystal studies (100 K, R-factor = 0.066) reveal bond angles (e.g., Pd1–P1–O6 = 102.4°) and fluorine disorder in trifluoromethyl groups .

- NMR spectroscopy (¹H/¹³C) identifies electronic environments, such as the cyanomethyl proton (δ ~3.7 ppm) and azetidine carbons (δ 50–70 ppm) .

- Mass spectrometry (HRMS) validates molecular weight (C₇H₁₀N₂O₂S: theoretical 186.0538) and fragmentation patterns .

Advanced: How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Answer:

Density functional theory (DFT) calculations model transition states to predict regioselectivity in Suzuki-Miyaura couplings. For example, boron-containing intermediates (e.g., 1919837-50-5) show higher electrophilicity at the azetidine nitrogen, favoring C–N bond formation over competing pathways. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS to optimize reaction kinetics .

Advanced: What strategies mitigate byproduct formation during its synthesis?

Answer:

- Temperature control : Maintaining ≤0°C during sulfonylation reduces dimerization of the azetidine ring.

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) suppress β-hydride elimination, a common side reaction .

- Chromatography-free purification : Acid-base extraction removes unreacted ethylsulfonyl chloride, achieving >95% purity .

Advanced: How are crystallographic data contradictions resolved for structural determination?

Answer:

Disorder in trifluoromethyl groups (e.g., F28A–F30A rotational isomers) is addressed using SHELXL restraints (ISOR, SIMU) to refine occupancy ratios. Symmetry operations (e.g., x+1, y, z) resolve lattice mismatches, while Hirshfeld surface analysis validates intermolecular interactions (e.g., C–H⋯O contacts at 2.8–3.1 Å) .

Advanced: What is the compound’s role in Baricitinib impurity profiling?

Answer:

It is a precursor to Baricitinib Impurity 6 (2514763-82-5), formed via over-sulfonylation during azetidine functionalization. Impurity synthesis involves refluxing the compound with 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole, followed by LC-MS/MS quantification (LOQ = 0.05%) using a C18 column (ACN/water gradient) .

Advanced: How is its stability assessed under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose the compound to 0.1 M HCl (40°C, 24 hrs) and analyze via HPLC-PDA. Degradation products (e.g., hydrolyzed nitrile to amide) are quantified at 220 nm .

- Thermogravimetric analysis (TGA) : Reveals decomposition onset at 180°C, correlating with loss of ethylsulfonyl groups (mass loss ~32%) .

Advanced: What mechanistic insights explain its reactivity in [3+2] cycloadditions?

Answer:

The electron-deficient cyanomethyl group acts as a dipolarophile in Huisgen reactions. Kinetic studies (stopped-flow UV-Vis) show a second-order dependence on azide concentration. Transition-state modeling (IRC analysis) confirms a concerted mechanism with activation energy ΔG‡ = 85 kJ/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.